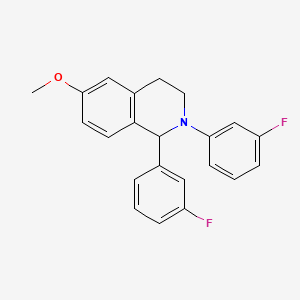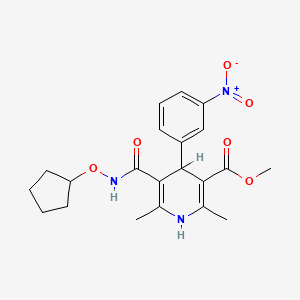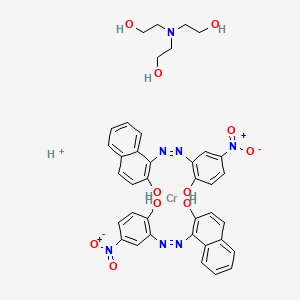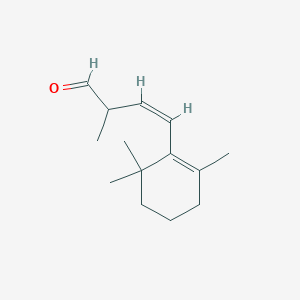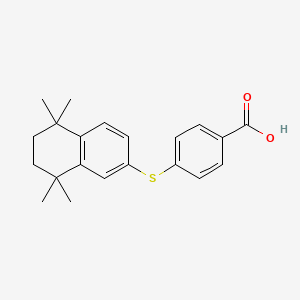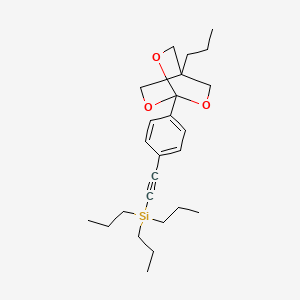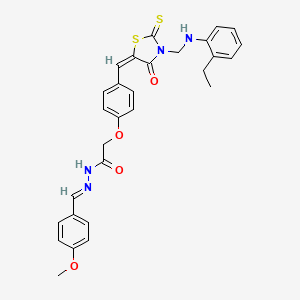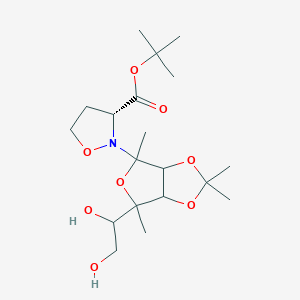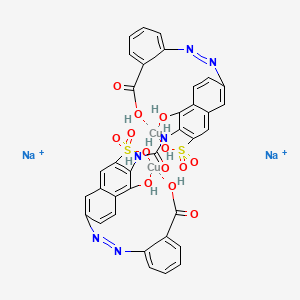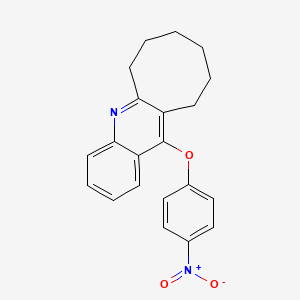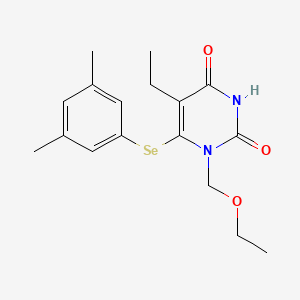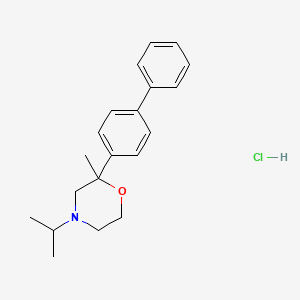
2-(1,1'-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride is a complex organic compound with a unique structure that includes a biphenyl group, a morpholine ring, and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride typically involves multiple steps. One common route includes:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl derivative is replaced by a morpholine moiety.
Formation of the Hydrochloride Salt: The final step involves the protonation of the morpholine nitrogen with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenyl alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine: Lacks the isopropyl group, leading to different steric and electronic properties.
4-(1,1’-Biphenyl)-2-methylmorpholine hydrochloride: Similar structure but with variations in the position of the biphenyl group.
2-(1,1’-Biphenyl)-4-ylmorpholine hydrochloride: Lacks the methyl and isopropyl groups, resulting in different reactivity and biological activity.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride is unique due to its specific combination of functional groups, which confer distinct steric and electronic properties
Propriétés
Numéro CAS |
109461-32-7 |
|---|---|
Formule moléculaire |
C20H26ClNO |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
2-methyl-2-(4-phenylphenyl)-4-propan-2-ylmorpholine;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-16(2)21-13-14-22-20(3,15-21)19-11-9-18(10-12-19)17-7-5-4-6-8-17;/h4-12,16H,13-15H2,1-3H3;1H |
Clé InChI |
QPTLOVWKLKQYFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCOC(C1)(C)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



